1-(5-bromofuran-2-carbonyl)piperazine
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Overview
Description
1-(5-bromofuran-2-carbonyl)piperazine is a chemical compound with the molecular formula C9H11BrN2O2. It is known for its unique structure, which includes a bromofuran ring and a piperazine moiety. This compound is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromofuran-2-carbonyl)piperazine typically involves the reaction of 5-bromofuran-2-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromofuran-2-carbonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-bromofuran-2-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a furan ring.
(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone: Contains additional morpholine and pyrimidine moieties.
Uniqueness
1-(5-bromofuran-2-carbonyl)piperazine is unique due to its combination of a bromofuran ring and a piperazine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADOQGQGJDYASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585498 |
Source
|
Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66204-30-6 |
Source
|
Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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